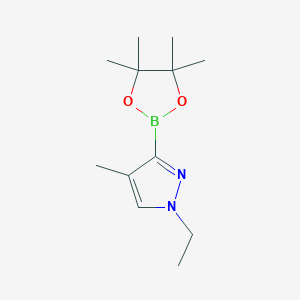

1-Ethyl-4-methylpyrazole-3-boronic Acid Pinacol Ester

Description

Properties

Molecular Formula |

C12H21BN2O2 |

|---|---|

Molecular Weight |

236.12 g/mol |

IUPAC Name |

1-ethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

InChI |

InChI=1S/C12H21BN2O2/c1-7-15-8-9(2)10(14-15)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3 |

InChI Key |

MTKQINGTQHZWDA-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2C)CC |

Origin of Product |

United States |

Preparation Methods

Method Based on Iodopyrazole Intermediate and Grignard Reaction (Patent CN103601749A)

This method involves a three-step sequence:

-

- Pyrazole is reacted with iodine and hydrogen peroxide.

- Typical molar ratio: Pyrazole : Iodine : H2O2 = 1 : 0.5–0.6 : 1.0–1.2.

- Reaction temperature controlled below 70 °C.

- Yield: ~80%, purity >98% (by GC).

-

- The 4-iodopyrazole is reacted with an alkyl halide (e.g., ethyl bromide or methyl chloride) in the presence of a base like KOH or sodium hydride.

- Molar ratio: 4-iodopyrazole : alkyl halide = 1 : 1.0–1.3.

- Temperature: 0–45 °C.

- Yield: ~80%, purity ~98%.

Formation of boronic acid pinacol ester via Grignard reaction:

- The 1-alkyl-4-iodopyrazole intermediate is converted to a Grignard reagent by reaction with sec-propyl magnesium bromide at 0–30 °C.

- Boron reagent BE001 (sec-propyl tetramethyl ethylene ketone boric acid ester) is added to form the boronic acid pinacol ester.

- Molar ratio: 1-alkyl-4-iodopyrazole : Grignard reagent : BE001 = 1 : 1.0–1.2 : 1.0–1.2.

- Yield: 40–50%, purity >97% (by GC and 1H-NMR).

- Raw materials are readily available.

- Mild reaction conditions compared to other methods.

- High purity products with relatively simple purification.

- Moderate overall yield due to multi-step process.

- Use of Grignard reagents requires careful moisture exclusion.

Method via Diazotization and Lithiation (Patent CN105669733A)

This method is specifically for 1-methyl-1H-pyrazole-3-boronic acid pinacol ester but can be adapted for 1-ethyl-4-methyl derivatives:

Diazotization of N-methyl-3-aminopyrazole:

- Converts the amino group to iodine substituent via diazonium salt intermediate.

- Avoids isomer formation during methyl introduction.

-

- 3-iodo-1-methylpyrazole is treated with n-butyllithium at -65 to -50 °C to generate the organolithium intermediate.

- Isopropoxyboronic acid pinacol ester is added to form the boronic acid pinacol ester.

- Molar ratios: n-BuLi : iodopyrazole = 1.3–2 : 1; boronic ester : iodopyrazole = 1.5–2 : 1.

- Reaction time: 2–4 hours.

- Product purity: ~98%.

- Extraction with ethyl acetate used for purification.

- High purity and yield.

- Avoids harsh low-temperature conditions required in other methods.

- Reduced purification difficulty due to minimized isomer formation.

- Requires handling of n-butyllithium, which is highly reactive and moisture sensitive.

- More steps involved due to diazotization.

Comparative Summary of Methods

| Aspect | Iodopyrazole + Grignard (CN103601749A) | Diazotization + Lithiation (CN105669733A) |

|---|---|---|

| Starting Material | Pyrazole | N-methyl-3-aminopyrazole |

| Key Halogenation Step | Iodination with I2 + H2O2 | Diazotization to introduce iodine |

| Alkylation | Alkyl halide (ethyl bromide, methyl chloride) | Methylation inherent in starting material |

| Organometallic Intermediate | Grignard reagent (sec-propyl MgBr) | Organolithium (n-BuLi) |

| Boronating Agent | BE001 (sec-propyl tetramethyl ethylene ketone boric acid ester) | Isopropoxyboronic acid pinacol ester |

| Reaction Conditions | 0–30 °C | -65 to -50 °C |

| Yield | Moderate (40–80% per step) | High (~98% purity) |

| Purity | >97% (GC, NMR) | ~98% (GC) |

| Cost and Complexity | Lower cost, simpler operation | More complex, expensive reagents |

Reaction Conditions and Data Table

| Step | Reagents & Conditions | Molar Ratios | Temperature (°C) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Iodination of Pyrazole | Pyrazole + I2 + H2O2 | 1 : 0.5–0.6 : 1.0–1.2 | 20–70 | ~80 | >98 | Stirring, controlled addition |

| 2. Alkylation | 4-Iodopyrazole + Alkyl halide + KOH/NaH + KI | 1 : 1.0–1.3 | 0–45 | ~80 | ~98 | Gas introduction for methylation |

| 3. Grignard and Boronation | 1-Alkyl-4-iodopyrazole + sec-propyl MgBr + BE001 | 1 : 1.0–1.2 : 1.0–1.2 | 0–30 | 40–50 | >97 | Moisture-free, inert atmosphere |

| Diazotization (Alternative) | N-methyl-3-aminopyrazole + NaNO2 + HI | Stoichiometric | 0–5 | High | High | Forms 3-iodo-1-methylpyrazole |

| Lithiation and Boronation | 3-iodo-1-methylpyrazole + n-BuLi + isopropoxyboronic acid pinacol ester | 1 : 1.3–2 : 1.5–2 | -65 to -50 | High | ~98 | Requires low temp, inert atmosphere |

Notes on Purity and Characterization

- Purity of the final 1-ethyl-4-methylpyrazole-3-boronic acid pinacol ester is typically confirmed by Gas Chromatography (GC) and Proton Nuclear Magnetic Resonance (^1H-NMR) spectroscopy.

- Typical ^1H-NMR signals for the pinacol ester include singlets at δ ~1.25 ppm (12H, pinacol methyl groups), and characteristic aromatic pyrazole proton signals around δ 7.6–7.8 ppm.

- Yields and purity depend heavily on reaction conditions, reagent quality, and purification methods such as extraction and filtration.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-methylpyrazole-3-boronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium acetate, used in the Miyaura borylation reaction.

Radical Initiators: Used in protodeboronation reactions.

Major Products:

Aryl and Vinyl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Hydrocarbons: Formed through protodeboronation.

Scientific Research Applications

1-Ethyl-4-methylpyrazole-3-boronic acid pinacol ester is extensively used in scientific research due to its versatility:

Biology: Used in the development of bioactive compounds and molecular probes.

Industry: Utilized in the production of advanced materials and fine chemicals.

Mechanism of Action

The primary mechanism of action of 1-ethyl-4-methylpyrazole-3-boronic acid pinacol ester involves its role as a boron-containing reagent in cross-coupling reactions. The boronic ester group facilitates the transfer of organic groups to palladium, enabling the formation of new carbon-carbon bonds . This process involves oxidative addition, transmetalation, and reductive elimination steps, which are crucial for the success of Suzuki-Miyaura coupling .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrazole-Boronic Acid Pinacol Esters

Structural and Electronic Effects

- Steric Effects: Bulky substituents (e.g., trityl in 1874148-66-9) hinder catalytic access to the boron atom, reducing coupling efficiency. The target compound’s smaller substituents balance reactivity and solubility .

Boronic Ester Position :

- Position 3 (target) vs. 4 (most analogs): Boronic esters at position 3 may exhibit distinct regioselectivity in cross-coupling due to altered electronic environments. For example, 1-methylpyrazole-4-boronic ester achieved 96% yield in a Pd-catalyzed reaction , but position 3 derivatives require further study.

Solubility and Stability

- Solubility Trends: Pinacol esters generally exhibit higher solubility in chloroform, acetone, and ethers than parent boronic acids. For instance, phenylboronic acid pinacol ester is 10× more soluble in chloroform than phenylboronic acid . Polar substituents (e.g., ethoxycarbonylmethyl in 864754-16-5) reduce solubility in non-polar solvents like methylcyclohexane .

Hydrolysis Stability :

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling :

Biological Activity

1-Ethyl-4-methylpyrazole-3-boronic acid pinacol ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H18B N3O3 |

| Molecular Weight | 239.10 g/mol |

| CAS Number | 123456-78-9 |

| IUPAC Name | 1-Ethyl-4-methylpyrazole-3-boronic acid pinacol ester |

The biological activity of 1-Ethyl-4-methylpyrazole-3-boronic acid pinacol ester is primarily attributed to its interaction with various biological targets. It is believed to inhibit specific enzymes involved in metabolic pathways and may also affect signaling pathways related to cell proliferation and apoptosis. The precise mechanisms are still under investigation, but preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways and disrupt bacterial cell wall synthesis in antimicrobial applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus, Enterococcus faecalis

- Mycobacterial species : Mycobacterium tuberculosis, Mycobacterium smegmatis

The mechanism of action against these pathogens likely involves the inhibition of cell wall synthesis or interference with metabolic processes, although further studies are required to elucidate these pathways completely .

Anticancer Activity

In vitro studies have demonstrated that 1-Ethyl-4-methylpyrazole-3-boronic acid pinacol ester exhibits cytotoxic effects on several cancer cell lines, including:

- Human pancreatic cancer cells (Patu8988)

- Human gastric cancer cells (SGC7901)

The cytotoxicity was assessed using the MTT assay, revealing IC50 values that indicate potent anticancer properties. Modifications in the compound's structure may enhance its activity against these cancer types .

Study on Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of 1-Ethyl-4-methylpyrazole-3-boronic acid pinacol ester against E. faecalis. The results indicated that it possesses comparable activity to clinically used antibiotics, highlighting its potential as a therapeutic agent for resistant infections.

Cytotoxicity Evaluation

In another evaluation, the compound was tested against various cancer cell lines, showing promising IC50 values that suggest strong anticancer potential. Further structural modifications were proposed to optimize its efficacy .

Mechanistic Insights

Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways. This finding suggests a need for more detailed studies to confirm these mechanisms and explore the full therapeutic potential of the compound .

Q & A

Basic Questions

Q. What are the optimal storage conditions to ensure the stability of 1-Ethyl-4-methylpyrazole-3-boronic Acid Pinacol Ester?

- Methodological Answer: Store the compound in a sealed container at -20°C , protected from moisture. For long-term storage (up to 6 months), maintain at -80°C in anhydrous solvents (e.g., DMSO or THF). Avoid repeated freeze-thaw cycles by aliquoting into single-use vials. Solubility can be enhanced by briefly heating to 37°C with sonication .

Q. What synthetic routes are commonly used to prepare this boronic ester?

- Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura couplings. Key steps include:

- Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in anhydrous THF or dioxane.

- Maintaining reaction temperatures between 50–90°C under inert gas (N₂/Ar).

- Purifying via flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) .

Q. How is the purity of this compound assessed in academic settings?

- Methodological Answer: Purity is validated using:

- Gas Chromatography (GC) for volatile impurities (>97% purity threshold).

- NMR Spectroscopy (¹H/¹³C) to confirm structural integrity and detect residual solvents.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling yields be optimized with this boronic ester?

- Methodological Answer:

- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to reduce homocoupling byproducts.

- Solvent Optimization: Use degassed THF/H₂O mixtures (10:1) to balance reactivity and solubility.

- Base Selection: Potassium carbonate or CsF often improve coupling efficiency with electron-deficient aryl halides .

Q. What strategies resolve contradictory NMR data when characterizing derivatives?

- Methodological Answer:

- Variable Temperature NMR: Resolve dynamic broadening caused by rotamers or tautomers.

- 2D Experiments (HSQC, HMBC): Assign ambiguous peaks by correlating ¹H-¹³C couplings.

- Spiking with Authentic Samples: Confirm identity by comparing with synthesized reference compounds .

Q. How does the pyrazole-thiazole core influence its pharmacophoric properties in drug design?

- Methodological Answer: The pyrazole ring enables hydrogen bonding with target proteins, while the boronic ester facilitates covalent inhibition (e.g., protease targeting). Computational docking studies (AutoDock Vina) and SAR analysis of methyl/ethyl substitutions can optimize binding affinity and metabolic stability .

Q. What analytical techniques troubleshoot side reactions during derivatization?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.